molecular formula C12H16N2O5S B1648041 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate CAS No. 303977-18-6

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate

Cat. No. B1648041
CAS RN: 303977-18-6
M. Wt: 300.33 g/mol
InChI Key: XEXKLYWORMEHAP-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate” is a chemical compound with the CAS Number: 303977-18-6 . It has a molecular weight of 300.34 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(4-nitrophenyl)piperidin-4-yl methanesulfonate . The InChI code is 1S/C12H16N2O5S/c1-20(17,18)19-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .

Scientific Research Applications

Structural and Spectroscopic Analysis

Structural and spectroscopic studies have been conducted on complexes involving related compounds, providing insights into their chemical behavior. For instance, the structural study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed the formation of ion pairs and hydrogen bonding in the crystalline state, which is reflected in its FT-IR spectrum. Such studies are crucial for understanding the reactivity and interaction mechanisms of these compounds (Binkowska et al., 2001).

Organic Synthesis

In organic synthesis, these compounds serve as key intermediates for the synthesis of various derivatives. For example, the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine from benzyl chloride through a series of reactions highlights the versatility of these compounds in synthesizing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Xin Fei, 2004).

Catalysis

Compounds related to 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate have been used as catalysts in synthetic chemistry. For example, nicotinium methane sulfonate, a derivative of methane sulfonic acid, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, demonstrating the potential of these compounds in facilitating various chemical transformations (Tamaddon & Azadi, 2018).

Material Science

In the field of material science, the sulfomethylation of macrocycles such as piperazine and polyazamacrocycles with formaldehyde bisulfite showcases the utility of sulfonate esters in modifying materials for potential applications in drug delivery and imaging. This research illustrates how the functionalization of macrocycles can lead to the development of new materials with specific properties (van Westrenen & Sherry, 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-20(17,18)19-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKLYWORMEHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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